(Rac)-Carisbamate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

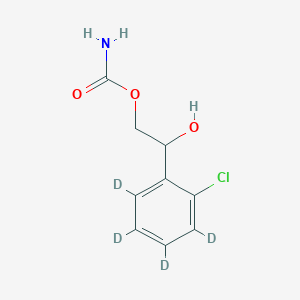

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H10ClNO3 |

|---|---|

Poids moléculaire |

219.66 g/mol |

Nom IUPAC |

[2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/i1D,2D,3D,4D |

Clé InChI |

OLBWFRRUHYQABZ-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C(COC(=O)N)O)Cl)[2H])[2H] |

SMILES canonique |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (Rac)-Carisbamate-d4: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of (Rac)-Carisbamate-d4, a deuterated analog of the investigational antiepileptic drug Carisbamate. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Physicochemical Properties

This compound is the deuterated form of Carisbamate, a phenyl monocarbamate derivative. The deuterium labeling is on the phenyl ring, which makes it a useful internal standard in analytical studies.

Table 1: Physicochemical Properties of this compound and Carisbamate

| Property | This compound | Carisbamate |

| IUPAC Name | 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate | [(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate |

| Synonyms | - | YKP509, RWJ-333369 |

| CAS Number | 1329808-36-7[1] | 194085-75-1[2][3] |

| Molecular Formula | C₉H₆D₄ClNO₃ | C₉H₁₀ClNO₃ |

| Molecular Weight | 219.66 g/mol | 215.63 g/mol |

| Appearance | Solid | White to beige powder |

| Solubility | Not explicitly specified, but used in analytical standards. | Soluble in DMSO (2 mg/mL, clear) |

| Optical Activity | Racemic mixture | [α]/D +77 to +87°, c = 0.2 in chloroform-d |

| Storage Temperature | 2-8°C | 2-8°C |

Biological Properties and Mechanism of Action of Carisbamate

Carisbamate is an investigational drug with anticonvulsant properties. While the precise mechanism of action is not fully elucidated, research points to a multi-faceted approach involving the modulation of neuronal excitability.

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism of action for Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs). Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent block of these channels, which are crucial for the initiation and propagation of action potentials. This inhibition of repetitive neuronal firing is a key factor in its anticonvulsant effects. In whole-cell patch clamp recordings on rat hippocampal neurons, carisbamate demonstrated an IC50 value of 89 microM for blocking voltage-gated sodium channels.

Modulation of Glutamatergic Neurotransmission

Carisbamate also modulates excitatory neurotransmission mediated by glutamate. It has been shown to inhibit both NMDA and AMPA receptor-mediated excitatory postsynaptic currents. This effect is thought to be presynaptic, reducing the release of glutamate in an action potential-dependent manner. This reduction in excitatory signaling contributes to the overall dampening of neuronal hyperexcitability observed in seizure states.

Below is a diagram illustrating the proposed mechanism of action of Carisbamate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of Carisbamate.

Synthesis of Carisbamate (General Approach)

Note: This is a generalized workflow based on similar chemical syntheses and not a definitive, validated protocol for Carisbamate or its deuterated analog.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of Carisbamate on ion channel currents in neurons.

Objective: To record voltage-gated sodium currents and assess their modulation by Carisbamate.

Materials:

-

Cells: Cultured hippocampal neurons or other suitable neuronal cell lines.

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.

-

Internal Solution (Pipette Solution): Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.

-

Carisbamate Stock Solution: Prepared in a suitable solvent like DMSO.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation: Plate neurons on coverslips suitable for microscopy and recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Place the coverslip with neurons in the recording chamber and perfuse with ACSF.

-

Approach a neuron with the recording pipette and form a gigaseal (resistance > 1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various depolarizing potentials (e.g., -60 mV to +20 mV in 10 mV increments).

-

-

Drug Application:

-

Record baseline currents in ACSF.

-

Perfuse the recording chamber with ACSF containing the desired concentration of Carisbamate.

-

Record currents in the presence of the drug.

-

Wash out the drug with ACSF and record recovery currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium currents before, during, and after drug application.

-

Analyze the voltage-dependence of activation and inactivation.

-

Determine the IC₅₀ of Carisbamate for sodium channel inhibition.

-

Pharmacokinetics of Carisbamate

Clinical studies have provided insights into the pharmacokinetic profile of Carisbamate.

Table 2: Pharmacokinetic Parameters of Carisbamate

| Parameter | Value | Population |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Pediatric and adult patients with LGS |

| Oral Clearance | 35.1-41.4 ml/h/kg | Healthy Japanese and Caucasian subjects |

| Half-life (t1/2) | 11.5-12.8 hours | Healthy Japanese and Caucasian subjects |

| Metabolism | Primarily through glucuronidation and oxidation. | - |

| Dose Proportionality | Linear and dose-proportional pharmacokinetics after single and multiple doses. | Pediatric and adult patients with LGS |

Pharmacokinetic studies have shown that Carisbamate's exposure can be slightly higher in Japanese subjects compared to Caucasians, but this difference is reduced after body weight normalization. The pharmacokinetics are generally linear and predictable across different age groups and dosing regimens.

Clinical Development and Therapeutic Potential

Carisbamate has been investigated in clinical trials for the treatment of various seizure types, including partial-onset seizures and seizures associated with Lennox-Gastaut Syndrome (LGS). It has shown some efficacy as an adjunctive therapy for drug-resistant focal epilepsy. While it is not yet approved for general use, ongoing research continues to explore its therapeutic potential in epilepsy and other neurological conditions.

Conclusion

This compound is a valuable tool for the preclinical and clinical development of Carisbamate, serving as a reliable internal standard for analytical methods. Carisbamate itself is an investigational antiepileptic drug with a promising mechanism of action that involves the dual inhibition of voltage-gated sodium channels and presynaptic glutamate release. Further research and clinical trials are needed to fully establish its efficacy and safety profile for the treatment of epilepsy. This technical guide provides a foundational understanding of the chemical and biological properties of these compounds for the scientific community.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (Rac)-Carisbamate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Carisbamate-d4 is the deuterated analog of Carisbamate, a compound investigated for its anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The strategic incorporation of four deuterium atoms onto the phenyl ring enhances its utility as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Carisbamate in biological matrices via mass spectrometry. This document outlines a plausible synthetic pathway, detailed hypothetical experimental protocols, and the expected analytical characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

Carisbamate, chemically known as (S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate, has been studied for its potential as an antiepileptic drug.[1] In drug development and clinical research, understanding the pharmacokinetics and metabolism of a new chemical entity is paramount. Stable isotope-labeled internal standards are essential tools for accurate bioanalysis. This compound, with a molecular formula of C₉D₄H₆ClNO₃, serves this purpose.[2] The deuterium atoms are located on the 2-chlorophenyl ring, as indicated by its IUPAC name: 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate.[2] This isotopic labeling provides a distinct mass difference from the parent drug, facilitating its use in quantitative assays without altering its fundamental chemical properties.

Plausible Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed hypothetical protocols for the key steps in the synthesis of this compound.

Synthesis of 2-Chloro-d4-styrene oxide

This step involves the conversion of the deuterated aldehyde to the corresponding epoxide. The Corey-Chaykovsky reaction is a suitable method for this transformation.

Caption: Experimental workflow for the synthesis of 2-Chloro-d4-styrene oxide.

Protocol:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend trimethylsulfonium iodide in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.

-

Reaction: Cool the ylide solution in an ice bath. Add a solution of 2-chloro-d4-benzaldehyde in anhydrous DMSO dropwise to the cooled ylide solution.

-

Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-chloro-d4-styrene oxide.

Synthesis of 1-(2-Chlorophenyl-d4)-ethane-1,2-diol

This step involves the ring-opening of the epoxide to form the corresponding diol.

Protocol:

-

Reaction: Dissolve the 2-chloro-d4-styrene oxide in a mixture of tetrahydrofuran (THF) and water. Add a catalytic amount of a mineral acid (e.g., sulfuric acid).

-

Monitoring and Work-up: Heat the reaction mixture to reflux and monitor by TLC. After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-chlorophenyl-d4)-ethane-1,2-diol.

Synthesis of this compound

The final step is the carbamoylation of the diol to introduce the carbamate functional group.

Protocol:

-

Reaction: Dissolve the 1-(2-chlorophenyl-d4)-ethane-1,2-diol in a suitable aprotic solvent (e.g., dichloromethane). Add a carbamoylating agent such as trimethylsilyl isocyanate in the presence of a Lewis acid catalyst.

-

Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound based on the known data for the non-deuterated compound and the principles of isotopic labeling.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1329808-36-7[2] |

| Molecular Formula | C₉D₄H₆ClNO₃[2] |

| Molecular Weight | 219.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Hypothesized ¹H NMR Spectroscopic Data (in DMSO-d₆)

Due to the deuteration of the phenyl ring, the aromatic signals will be absent in the ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | br s | 2H | -NH₂ |

| ~5.5 | t | 1H | -CH(OH)- |

| ~5.0 | d | 1H | -OH |

| ~3.8 | m | 2H | -CH₂- |

Hypothesized ¹³C NMR Spectroscopic Data (in DMSO-d₆)

The signals for the deuterated carbons on the phenyl ring will be significantly attenuated or absent depending on the spectrometer's settings.

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | C=O (carbamate) |

| ~138 | C-Cl (deuterated) |

| ~132-126 | Aromatic Carbons (deuterated) |

| ~72 | -CH(OH)- |

| ~68 | -CH₂- |

Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Expected m/z | 220.08 | 242.06 |

Conclusion

This technical guide provides a comprehensive, albeit partially hypothetical, overview of the synthesis and characterization of this compound. The proposed synthetic route offers a logical and feasible approach for its preparation from commercially available deuterated starting materials. The expected characterization data provides a benchmark for researchers working on the synthesis and analysis of this and other related deuterated compounds. The availability of well-characterized this compound is crucial for the accurate and reliable quantification of Carisbamate in preclinical and clinical studies, thereby supporting the broader research and development efforts in the field of antiepileptic drugs.

References

The Multifaceted Mechanism of Action of Carisbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol), designated as RWJ-333369 and YKP509, is an investigational neuromodulatory agent with a broad spectrum of anticonvulsant activity. While its precise mechanism of action is not fully elucidated, extensive preclinical research has revealed a multi-target profile, distinguishing it from many existing anti-seizure medications. This technical guide provides an in-depth overview of the known molecular mechanisms of Carisbamate, supported by quantitative data, detailed experimental methodologies, and visual representations of its interactions with key neuronal signaling pathways.

Core Mechanism of Action: Modulation of Neuronal Excitability

Carisbamate's primary therapeutic effect is believed to stem from its ability to modulate neuronal excitability through interactions with several key ion channels and neurotransmitter systems. The principal mechanisms identified to date include the inhibition of voltage-gated sodium channels (VGSCs), modulation of voltage-gated T-type calcium channels, and effects on hyperpolarization-activated cation currents (Ih). Furthermore, evidence suggests an indirect influence on glutamatergic and GABAergic neurotransmission.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

A primary and well-documented mechanism of Carisbamate is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1][2] Carisbamate exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state, which is a characteristic of many anti-seizure drugs.

Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[1] Specifically, it has been demonstrated to inhibit the rat Nav1.2 isoform.[1] This inhibition of VGSCs leads to a reduction in the repetitive firing of action potentials in neurons, a key cellular event underlying seizure activity.[1] Carisbamate's interaction with VGSCs results in a decreased amplitude, duration, and rise-time of evoked action potentials.

Modulation of Other Ion Channels

Beyond its effects on VGSCs, Carisbamate has been shown to interact with other ion channels that play a significant role in regulating neuronal excitability.

-

Voltage-Gated T-type Calcium Channels: Carisbamate has been found to block T-type voltage-gated calcium channels, specifically the CaV3.1 subtype. This action is significant as T-type calcium channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. The blockade of these channels likely contributes to Carisbamate's broad-spectrum anticonvulsant profile.

-

Hyperpolarization-Activated Cation Currents (Ih): Carisbamate has been shown to suppress hyperpolarization-activated cation currents (Ih), which are mediated by HCN channels. These currents are involved in setting the resting membrane potential and in rhythmic firing of neurons. Inhibition of Ih can lead to hyperpolarization and reduced neuronal excitability.

Effects on Neurotransmitter Systems

Carisbamate also influences excitatory and inhibitory neurotransmission, although these effects may be secondary to its actions on ion channels.

-

Glutamatergic Transmission: Carisbamate has been shown to reduce glutamate transmission in the dentate gyrus. It inhibits both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). This effect appears to be presynaptic and dependent on action potentials, as Carisbamate reduces the frequency but not the amplitude of spontaneous EPSCs and has no effect on miniature EPSCs.

-

GABAergic Transmission: The effect of Carisbamate on GABAergic transmission is less direct. While some studies suggest a potential increase in presynaptic chloride conductance which could indirectly affect neurotransmission, Carisbamate does not appear to directly modulate GABA-A receptors or have a significant impact on inhibitory postsynaptic currents (IPSCs).

Quantitative Data

The following tables summarize the key quantitative data regarding the mechanism of action of Carisbamate.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Carisbamate

| Parameter | Channel/Preparation | Value | Reference |

| IC50 | Rat Nav1.2 | 68 µM (at -67 mV) | |

| IC50 | Voltage-gated sodium channels (rat hippocampal neurons) | 89 µM (at -67 mV) | |

| IC50 | Transient Voltage-Gated Na+ Current (INa(T)) | 56.4 µM | |

| IC50 | Late Voltage-Gated Na+ Current (INa(L)) | 11.4 µM | |

| ED50 | Inhibition of Spontaneous Recurrent Epileptiform Discharges (SREDs) | 58.75 ± 2.43 µM |

Table 2: Modulation of Other Ion Channels by Carisbamate

| Channel | Effect | Quantitative Measure | Reference |

| T-type Calcium Channels (CaV3.1) | Inhibition | 16.8% reduction at 100 µM, 28.8% reduction at 300 µM | |

| Hyperpolarization-Activated Cation Current (Ih) | Inhibition | IC50 = 38 µM |

Table 3: Effects on Neuronal Firing

| Preparation | Effect | Concentration | Reference |

| Rat Hippocampal Neurons | 46% inhibition of repetitive firing | 30 µM | |

| Rat Hippocampal Neurons | 87% inhibition of repetitive firing | 100 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in understanding Carisbamate's mechanism of action.

Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents

Objective: To measure the effect of Carisbamate on voltage-gated sodium currents in cultured neurons or cell lines expressing specific sodium channel subtypes (e.g., Nav1.2).

Methodology:

-

Cell Preparation: Cultured rat hippocampal neurons or a suitable cell line (e.g., HEK293) stably expressing the target sodium channel are used. Cells are plated on glass coverslips and maintained in appropriate culture medium.

-

Electrophysiological Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are pulled and filled with an intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording Procedure:

-

A whole-cell configuration is established.

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20 ms).

-

To assess use-dependent block, a train of depolarizing pulses is applied (e.g., 20 ms pulses to 0 mV at 10 Hz).

-

-

Data Analysis: The peak sodium current amplitude is measured before and after the application of various concentrations of Carisbamate to determine the concentration-response relationship and calculate the IC50 value.

Measurement of T-type Calcium Currents

Objective: To determine the effect of Carisbamate on T-type calcium channels.

Methodology:

-

Cell Preparation: HEK293 cells stably transfected with the human CaV3.1 T-type calcium channel alpha subunit are used.

-

Electrophysiological Recording Setup: Standard whole-cell patch-clamp setup.

-

Solutions:

-

Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Extracellular Solution (in mM): 10 BaCl2, 135 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Barium is used as the charge carrier to enhance the current and block potassium channels).

-

-

Recording Procedure:

-

Establish whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state.

-

Apply depolarizing steps to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type currents.

-

-

Data Analysis: Measure the peak inward current at each voltage step before and after Carisbamate application to assess the percentage of inhibition.

Assessment of Glutamate Transmission

Objective: To investigate the effect of Carisbamate on excitatory postsynaptic currents (EPSCs) in brain slices.

Methodology:

-

Slice Preparation: Prepare acute coronal slices (300-400 µm thick) of the hippocampus from young adult rats using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recording Setup: Whole-cell patch-clamp recordings from dentate gyrus granule cells.

-

Solutions:

-

aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 glucose, saturated with 95% O2/5% CO2.

-

Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.25 with KOH.

-

-

Recording Procedure:

-

Stimulate presynaptic fibers (e.g., perforant path) with a bipolar electrode to evoke EPSCs.

-

Record AMPA receptor-mediated EPSCs by holding the cell at -70 mV.

-

Record NMDA receptor-mediated EPSCs by holding the cell at +40 mV in the presence of an AMPA receptor antagonist (e.g., CNQX).

-

To study spontaneous and miniature EPSCs, record in the absence of stimulation, with and without the addition of tetrodotoxin (TTX) to block action potentials.

-

-

Data Analysis: Measure the amplitude and frequency of evoked, spontaneous, and miniature EPSCs before and after application of Carisbamate.

Signaling Pathways and Experimental Workflows

// Nodes Carisbamate [label="Carisbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated\nSodium Channels (Nav)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T_type_Ca [label="T-type Voltage-Gated\nCalcium Channels (Cav3.1)", fillcolor="#FBBC05", fontcolor="#202124"]; Ih [label="Hyperpolarization-Activated\nCation Currents (Ih)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Potential [label="Action Potential\nPropagation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Firing [label="Repetitive Neuronal Firing", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_Release [label="Presynaptic\nGlutamate Release", fillcolor="#F1F3F4", fontcolor="#202124"]; EPSCs [label="Excitatory\nPostsynaptic Currents\n(EPSCs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Excitability [label="Neuronal\nExcitability", fillcolor="#F1F3F4", fontcolor="#202124"]; Seizure_Activity [label="Seizure Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Carisbamate -> VGSC [label="Inhibits", color="#EA4335"]; Carisbamate -> T_type_Ca [label="Inhibits", color="#FBBC05"]; Carisbamate -> Ih [label="Inhibits", color="#34A853"]; VGSC -> Action_Potential [label="Initiates &\nPropagates", color="#202124"]; Action_Potential -> Neuronal_Firing [color="#202124"]; Action_Potential -> Glutamate_Release [color="#202124"]; Glutamate_Release -> EPSCs [label="Induces", color="#202124"]; Neuronal_Firing -> Neuronal_Excitability [label="Increases", color="#202124"]; EPSCs -> Neuronal_Excitability [label="Increases", color="#202124"]; T_type_Ca -> Neuronal_Excitability [label="Contributes to", color="#202124"]; Ih -> Neuronal_Excitability [label="Modulates", color="#202124"]; Neuronal_Excitability -> Seizure_Activity [label="Leads to", color="#EA4335"];

{rank=same; Carisbamate;} {rank=same; VGSC; T_type_Ca; Ih;} {rank=same; Action_Potential; Glutamate_Release;} {rank=same; Neuronal_Firing; EPSCs;} {rank=same; Neuronal_Excitability;} {rank=same; Seizure_Activity;} } end_dot Caption: Carisbamate's multifaceted mechanism of action on neuronal excitability.

// Nodes Start [label="Start: Cell Preparation\n(e.g., Cultured Neurons)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Whole-Cell Patch-Clamp\nSetup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Establish_WC [label="Establish Whole-Cell\nConfiguration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_Baseline [label="Record Baseline\nIonic Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Apply_Carisbamate [label="Apply Carisbamate\n(Varying Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Post_Drug [label="Record Post-Drug\nIonic Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\n- Measure Current Amplitude/Frequency\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Determine Effect\nof Carisbamate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup [color="#202124"]; Setup -> Establish_WC [color="#202124"]; Establish_WC -> Record_Baseline [color="#202124"]; Record_Baseline -> Apply_Carisbamate [color="#202124"]; Apply_Carisbamate -> Record_Post_Drug [color="#202124"]; Record_Post_Drug -> Data_Analysis [color="#202124"]; Data_Analysis -> End [color="#202124"]; } end_dot Caption: Generalized workflow for whole-cell patch-clamp experiments.

Conclusion

References

- 1. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the effects of the novel anticonvulsant compound carisbamate (RWJ-333369) on rat piriform cortical neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Carisbamate-d4: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Physicochemical Properties, Mechanism of Action, and Analytical Quantification of (Rac)-Carisbamate-d4

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the anticonvulsant drug Carisbamate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, the pharmacological action of its parent compound, and protocols for its use as an internal standard in analytical studies.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Carisbamate, designed for use in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based methods.

| Property | Value | Reference |

| CAS Number | 1329808-36-7 | [1] |

| Molecular Weight | 219.66 g/mol | [1] |

| Molecular Formula | C₉H₆D₄ClNO₃ | |

| IUPAC Name | 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate | [1] |

| Synonyms | This compound | |

| Parent Drug | Carisbamate | [1] |

Pharmacological Context: The Mechanism of Action of Carisbamate

This compound serves as an analytical tool in the study of Carisbamate. Therefore, understanding the mechanism of action of the parent compound is crucial for contextualizing its research applications. While the precise mechanism of Carisbamate is not fully elucidated, extensive research points to its role as a modulator of neuronal excitability, primarily through the inhibition of voltage-gated sodium channels.[2] There is also evidence suggesting an influence on GABAergic neurotransmission.

Carisbamate has been shown to produce a concentration-, voltage-, and use-dependent inhibition of voltage-gated sodium channels. This action effectively reduces the repetitive firing of action potentials in neurons, a key factor in seizure propagation.

Experimental Protocols: Quantification of Carisbamate using this compound

The primary application of this compound is as an internal standard in the quantitative analysis of Carisbamate in biological matrices. Below is a detailed methodology adapted from established liquid chromatography-mass spectrometry (LC-MS) protocols for Carisbamate.

Objective: To accurately quantify the concentration of Carisbamate in plasma samples using a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) method with this compound as an internal standard.

Materials and Reagents:

-

Carisbamate analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control plasma (e.g., rat or human)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Quadrupole Time-of-Flight (qTOF) Mass Spectrometer

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Carisbamate and this compound in a suitable organic solvent (e.g., acetonitrile).

-

Create a series of working standard solutions of Carisbamate by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard, this compound, at a constant concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add a fixed volume of the internal standard working solution.

-

Vortex briefly.

-

Add three volumes of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to ensure separation of the analyte from matrix components.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Product ion scan for quantitative analysis.

-

Precursor and Product Ions:

-

Carisbamate: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion.

-

This compound: Monitor the transition of its corresponding protonated molecule [M+H]⁺ to its product ion. The mass shift of +4 Da will differentiate it from the unlabeled Carisbamate.

-

-

Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both Carisbamate and this compound.

-

Calculate the peak area ratio of Carisbamate to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Carisbamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Carisbamate in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and analysis, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for the integration of this compound into drug development workflows.

References

- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determination of the Solubility of (Rac)-Carisbamate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodology for determining the solubility of (Rac)-Carisbamate-d4, a deuterated analog of the investigational anticonvulsant drug, Carisbamate. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on the standardized experimental protocol to accurately measure its solubility in various solvents.

Introduction to this compound

This compound is the deuterated form of Carisbamate, an investigational drug that has been studied for its potential in treating neurological conditions, particularly epilepsy.[1] Deuterated compounds like this compound are frequently used as internal standards in analytical and pharmacokinetic studies to enhance the accuracy of measurements in techniques such as mass spectrometry and liquid chromatography.

Chemical Structure:

-

IUPAC Name: 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate

-

Molecular Formula: C₉H₆D₄ClNO₃

-

Molecular Weight: Approximately 219.66 g/mol

Solubility of this compound: Data Summary

As of the latest literature review, specific quantitative solubility data for this compound in various organic and aqueous solvents is not publicly available. The determination of solubility is a critical step in early drug development as it influences bioavailability, formulation, and dosage. Therefore, a standardized experimental approach is necessary to characterize this fundamental physicochemical property.

The following sections outline a detailed protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Prepare each solvent in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The exact time should be determined by preliminary experiments, ensuring the concentration does not change between later time points.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. This will allow for the accurate quantification of the solute concentration in the saturated sample.

-

A calibration curve is generated from the standard solutions to determine the concentration of this compound in the experimental samples.

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Stability of Deuterated Carisbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of deuterated Carisbamate under various laboratory conditions. While specific experimental data on the deuterated form of Carisbamate is not extensively available in public literature, this document extrapolates from the known chemical properties of Carisbamate, general principles of drug stability testing for deuterated compounds, and regulatory guidelines to present a thorough framework for its stability assessment. This guide includes detailed hypothetical experimental protocols, data presentation in structured tables for clarity, and visualizations of experimental workflows and potential degradation pathways to aid researchers in designing and executing stability studies. The information herein is intended to serve as a foundational resource for drug development professionals working with deuterated Carisbamate.

Introduction

Carisbamate, an experimental anticonvulsant, is known to modulate voltage-gated sodium channels.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles through the kinetic isotope effect.[4][5] The stronger carbon-deuterium bond can slow down metabolic processes, leading to enhanced stability and a longer half-life of the drug. Understanding the stability of deuterated Carisbamate is crucial for its development as a therapeutic agent, ensuring its quality, efficacy, and safety.

This guide outlines a systematic approach to evaluating the stability of deuterated Carisbamate, drawing upon the International Council for Harmonisation (ICH) guidelines for stability testing.

Predicted Degradation Pathways

Based on the chemical structure of Carisbamate, which contains ester and carbamate functional groups, the following degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

-

Acidic and Basic Conditions: The ester and carbamate moieties are susceptible to hydrolysis. Under acidic or basic conditions, Carisbamate is likely to degrade into its constituent alcohol and the corresponding acid or amine derivatives.

Oxidative Degradation

-

Oxidizing agents may target various positions on the molecule, potentially leading to the formation of N-oxides or hydroxylated derivatives.

Photolytic Degradation

-

Exposure to light, particularly UV radiation, could induce photolytic degradation, potentially leading to the formation of radical species and subsequent decomposition products.

Thermal Degradation

-

Elevated temperatures may lead to the cleavage of the less stable bonds within the molecule, resulting in various degradation products.

A proposed degradation pathway is visualized in the following diagram.

Caption: Potential Degradation Pathways of Deuterated Carisbamate.

Experimental Protocols

The following are detailed, illustrative protocols for assessing the stability of deuterated Carisbamate.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

3.1.1. General Workflow for Forced Degradation

Caption: General Workflow for Forced Degradation Studies.

3.1.2. Protocol for Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve deuterated Carisbamate in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve deuterated Carisbamate in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Neutral Hydrolysis: Dissolve deuterated Carisbamate in purified water and incubate at 60°C for 24 hours.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC or LC-MS/MS method.

3.1.3. Protocol for Oxidative Degradation

-

Dissolve deuterated Carisbamate in a suitable solvent and add 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw samples and analyze.

3.1.4. Protocol for Thermal Degradation

-

Place solid deuterated Carisbamate in a controlled temperature oven at 70°C.

-

Expose the sample for a period of 7 days.

-

At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze.

3.1.5. Protocol for Photostability Testing

-

Expose solid deuterated Carisbamate to a light source according to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light with aluminum foil.

-

At the end of the exposure period, analyze both the exposed and control samples.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and recommended storage conditions for the drug substance, following ICH Q1A(R2) guidelines.

3.2.1. Storage Conditions

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3.2.2. Testing Frequency

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

Freeze-Thaw Stability

This study assesses the stability of deuterated Carisbamate when subjected to repeated freezing and thawing cycles.

-

Prepare solutions of deuterated Carisbamate at low and high concentrations.

-

Freeze the samples at -20°C for at least 12 hours.

-

Thaw the samples at room temperature until completely thawed.

-

Repeat this cycle for a minimum of three times.

-

After the final thaw, analyze the samples and compare the results to a control sample that has not undergone freeze-thaw cycles.

Data Presentation

The following tables are illustrative examples of how quantitative stability data for deuterated Carisbamate could be presented.

Table 1: Hypothetical Forced Degradation Data for Deuterated Carisbamate

| Stress Condition | Duration | Assay of Deuterated Carisbamate (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| 0.1 N HCl (60°C) | 24 h | 85.2 | 8.1 | 3.5 | 14.8 |

| 0.1 N NaOH (60°C) | 24 h | 79.8 | 12.5 | 4.2 | 20.2 |

| 3% H₂O₂ (RT) | 24 h | 92.1 | 2.8 | 1.5 | 7.9 |

| Thermal (70°C) | 7 days | 95.6 | 1.2 | 0.8 | 4.4 |

| Photolytic | 1.2 M lux h | 96.3 | 0.9 | 0.5 | 3.7 |

Table 2: Hypothetical Long-Term Stability Data for Deuterated Carisbamate at 25°C/60% RH

| Time Point (Months) | Appearance | Assay (%) | Degradant 1 (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | <0.05 | 0.2 |

| 3 | White Powder | 99.7 | <0.05 | 0.3 |

| 6 | White Powder | 99.6 | 0.06 | 0.4 |

| 12 | White Powder | 99.5 | 0.08 | 0.5 |

| 24 | White Powder | 99.2 | 0.12 | 0.8 |

Table 3: Hypothetical Freeze-Thaw Stability Data for Deuterated Carisbamate

| Number of Cycles | Concentration | Assay (%) | Total Impurities (%) |

| 0 (Control) | Low | 99.9 | 0.1 |

| High | 99.8 | 0.2 | |

| 1 | Low | 99.8 | 0.2 |

| High | 99.7 | 0.3 | |

| 3 | Low | 99.7 | 0.3 |

| High | 99.6 | 0.4 | |

| 5 | Low | 99.5 | 0.5 |

| High | 99.4 | 0.6 |

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for assessing the stability of deuterated Carisbamate. The provided protocols and data presentation formats are based on established regulatory guidelines and general principles of pharmaceutical stability testing. Researchers and drug development professionals should adapt these methodologies to their specific formulations and analytical capabilities. A thorough understanding of the stability profile of deuterated Carisbamate is paramount for its successful development and potential clinical application. Further experimental studies are necessary to confirm the specific degradation pathways and stability characteristics of this molecule.

References

- 1. SK life science Initiates Phase 3 Clinical Trial of Carisbamate for Lennox-Gastaut Syndrome [prnewswire.com]

- 2. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carisbamate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Potential Therapeutic Applications of Carisbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisbamate (YKP509, RWJ-333369) is an investigational neuromodulator with a primary focus on the treatment of epilepsy, particularly drug-resistant focal epilepsy and Lennox-Gastaut Syndrome (LGS).[1][2] Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of voltage-gated sodium channels (VGSCs), leading to a reduction in neuronal hyperexcitability.[3][4] Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity in various animal models of epilepsy. Clinical trials have shown mixed but promising results, leading to ongoing Phase 3 investigations for LGS. This technical guide provides a comprehensive overview of the current knowledge on Carisbamate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key studies.

Mechanism of Action

Carisbamate's primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[3] This inhibitory action is concentration-, voltage-, and use-dependent, suggesting a preferential binding to channels in the inactivated state, which is characteristic of rapidly firing neurons during seizure activity.

In addition to its direct action on VGSCs, Carisbamate has been shown to modulate glutamatergic neurotransmission. Studies in the dentate gyrus have indicated that Carisbamate reduces glutamate release through a presynaptic, action potential-dependent mechanism. This effect contributes to the overall reduction of excitatory synaptic transmission without directly affecting GABAergic inhibitory currents.

Signaling Pathway Diagram

References

- 1. Carisbamate prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Carisbamate (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Deuterium Labeling in Drug Metabolism Studies

The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has become a potent tool in modern drug discovery and development. This technique, known as deuteration or "deuterium switching," leverages the kinetic isotope effect (KIE) to beneficially alter a drug's metabolic profile.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond; this subtle yet profound difference can significantly impact the pharmacokinetics of a drug, often leading to improved metabolic stability, a longer half-life, and a more favorable safety profile.[1][3] This guide provides a comprehensive overview of the core principles of deuterium labeling, focusing on its role in drug metabolism studies, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Principle: The Kinetic Isotope Effect (KIE)

The primary mechanism underpinning the utility of deuterated drugs is the kinetic isotope effect (KIE).[1] A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than a C-H bond. Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. In drug metabolism, many enzymatic reactions, particularly those catalyzed by the Cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as a rate-determining step. By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced. If the C-H bond-breaking step is at least partially rate-limiting, a deuterium KIE greater than 1 will be observed.

Key Applications in Drug Metabolism

Improving Pharmacokinetic (PK) Profiles

By slowing the rate of metabolism, deuterium labeling can lead to several desirable pharmacokinetic changes.

-

Increased Half-life (t½): The drug remains in the body for a longer period.

-

Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.

-

Potentially Lower and Less Frequent Dosing: This can improve patient compliance and may minimize dose-dependent side effects.

The first deuterated drug approved by the FDA in 2017 was deutetrabenazine, an analog of tetrabenazine used to treat chorea associated with Huntington's disease. This approval marked a significant milestone, validating the "deuterium switch" strategy.

| Drug | Deuterated Analog | Key Pharmacokinetic Parameter | Improvement | Reference(s) |

| Tetrabenazine | Deutetrabenazine | Half-life (t½) of active metabolites | ~2-fold increase | |

| Tetrabenazine | Deutetrabenazine | Overall exposure (AUC) of active metabolites | ~2-fold increase | |

| Sorafenib | Donafenib | Half-life (t½) | Longer half-life and better PK properties | |

| Ruxolitinib | CTP-543 | Half-life (t½) | Increased by ~2-fold | |

| Ivacaftor | CTP-656 | Half-life (t½) | Increased by ~2-fold |

Table 1: Impact of Deuterium Labeling on Pharmacokinetic Parameters of Selected Drugs.

Altering Metabolic Pathways: "Metabolic Switching"

If a drug is metabolized by multiple alternate pathways, deuterating a primary metabolic site can slow down that pathway, causing the metabolism to shift towards alternative routes. This phenomenon, known as "metabolic switching," can be advantageous if the alternative pathways produce fewer toxic or inactive metabolites. For example, studies on deuterated caffeine showed that deuteration at one methyl group at a time attenuated oxidation at that specific position and induced significant metabolic switching to the non-deuterated sites.

Internal Standards for Quantitative Bioanalysis

Deuterium-labeled compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry, particularly LC-MS/MS. In this technique, called isotope dilution mass spectrometry (IDMS), a known quantity of the deuterated analog is added to a sample at the earliest stage. Because the deuterated IS is chemically identical to the analyte, it behaves nearly identically during sample extraction, chromatography, and ionization, correcting for sample loss and matrix effects. This allows for highly accurate and precise quantification of the analyte.

Key considerations for a good deuterated internal standard include:

-

High Isotopic Purity: The IS should be free from contamination with the unlabeled analyte.

-

Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions to avoid loss during sample processing or analysis.

-

Sufficient Mass Difference: The mass increase should be enough to move the signal outside the natural isotopic distribution of the analyte.

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled Compounds

The introduction of deuterium can be achieved through various methods. The choice depends on the desired labeling site and substrate stability.

A. General Protocol for Catalytic Hydrogen-Deuterium (H/D) Exchange This method is useful for introducing deuterium into molecules using a catalyst and a deuterium source.

-

Materials: Substrate, Palladium on carbon (Pd/C, 10 wt%), Deuterium oxide (D₂O) or Deuterium gas (D₂), Anhydrous solvent (e.g., THF, Ethyl Acetate).

-

Procedure:

-

Thoroughly dry a reaction vessel and stirrer bar. Add the substrate and Pd/C catalyst.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to remove air and moisture.

-

Add the anhydrous solvent under the inert atmosphere.

-

Introduce the deuterium source. If using D₂O, add it directly to the mixture. If using D₂ gas, evacuate the inert gas and introduce D₂ gas to the desired pressure.

-

Heat the reaction mixture (e.g., 50-150°C) and stir for a specified time (e.g., 12-48 hours), monitoring for completion via TLC or LC-MS.

-

After completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.

-

Confirm the extent and position of deuteration using ¹H NMR, ²H NMR, and Mass Spectrometry.

-

B. General Protocol for Reductive Deuteration This technique uses deuterated reducing agents to introduce deuterium with high specificity.

-

Materials: Substrate (e.g., ketone, ester, alkene), Deuterated reducing agent (e.g., Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄)), Anhydrous solvent (e.g., Methanol-d₄, THF, Diethyl ether).

-

Procedure:

-

Dissolve the substrate in an appropriate anhydrous solvent in a dry reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath (0°C).

-

Slowly add the deuterated reducing agent (e.g., NaBD₄) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

-

Analyze the final product by NMR and mass spectrometry to confirm deuteration.

-

Protocol 2: In Vitro Metabolic Stability Assay

This assay is crucial for comparing the intrinsic clearance of a deuterated compound to its non-deuterated counterpart.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in liver microsomes.

-

Materials: Deuterated and non-deuterated test compounds, Liver microsomes (e.g., human, rat), NADPH regenerating system, Phosphate buffer, Quenching solution (e.g., cold acetonitrile with an internal standard).

-

Procedure:

-

Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

-

Initiation: Add the test compound (deuterated or non-deuterated) to the master mix. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation and Sampling: Incubate the reaction at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the mixture.

-

Quenching: Immediately stop the reaction in the collected aliquots by adding the cold quenching solution.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life using the formula: t½ = 0.693 / k. Compare the t½ values of the deuterated and non-deuterated compounds.

-

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for comparing the PK profiles of deuterated and non-deuterated compounds in an animal model.

-

Animals: Male Sprague-Dawley rats (or other appropriate species).

-

Procedure:

-

Acclimatization & Fasting: Acclimate animals for at least one week. Fast them overnight before dosing.

-

Dosing: Divide animals into two groups (one for the deuterated compound, one for the non-deuterated). Administer a single oral dose of the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) via the tail or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method with an appropriate internal standard (ideally, a different stable isotope-labeled version).

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both groups.

-

Statistical Analysis: Statistically compare the PK parameters between the deuterated and non-deuterated groups to determine if the differences are significant.

-

Conclusion

Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. By leveraging the kinetic isotope effect, researchers can meticulously modify the metabolic properties of drug candidates. This leads to tangible benefits, including improved pharmacokinetic profiles, enhanced safety through the reduction of toxic metabolites, and the potential for greater therapeutic efficacy. Furthermore, deuterated compounds are indispensable as internal standards, ensuring the accuracy and reliability of quantitative bioanalysis, a cornerstone of drug development. A thorough understanding of the underlying principles and the application of rigorous experimental protocols are essential for successfully harnessing the "deuterium switch" to develop innovative and improved medicines.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of (Rac)-Carisbamate-d4

Disclaimer: This document provides a comprehensive overview of the non-clinical safety and toxicity profile of Carisbamate. The information presented is based on available scientific literature and regulatory documents. It is important to note that specific safety and toxicity data for the deuterated analog, (Rac)-Carisbamate-d4, are not publicly available. The data herein are for the non-deuterated compound, Carisbamate. The safety profile of this compound is expected to be comparable to that of Carisbamate, as deuteration is not anticipated to alter the toxicological properties. However, this assumption has not been experimentally verified. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Carisbamate is an investigational drug that has been studied for its potential as an anticonvulsant.[1] Its mechanism of action is primarily attributed to the inhibition of voltage-gated sodium channels.[2][3][4] As with any therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for its potential clinical development and application. This technical guide summarizes the key non-clinical safety and toxicity findings for Carisbamate, covering acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs), which contributes to its anticonvulsant activity.[2]

Inhibition of Voltage-Gated Sodium Channels

In vitro studies have demonstrated that Carisbamate causes a concentration-, voltage-, and use-dependent inhibition of VGSCs. The half-maximal inhibitory concentrations (IC50) for this effect are presented in Table 1.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by Carisbamate

| Channel Subtype/Preparation | IC50 (µM) | Holding Potential (mV) | Reference |

| Rat Nav1.2 | 68 | -67 | |

| Rat Hippocampal Neurons | 89 | -67 | |

| Transient Na+ Current (INa(T)) in GH3 cells | 56.4 | Not Specified | |

| Late Na+ Current (INa(L)) in GH3 cells | 11.4 | Not Specified |

Signaling Pathway

The inhibitory action of Carisbamate on voltage-gated sodium channels leads to a reduction in excessive neuronal firing, a key factor in seizure generation. The following diagram illustrates this proposed mechanism.

Non-Clinical Toxicity

A comprehensive battery of non-clinical toxicity studies has been conducted to evaluate the safety profile of Carisbamate.

Acute Toxicity

Repeat-Dose Toxicity

Repeat-dose toxicity studies have been conducted in mice, rats, and monkeys. The primary target organ system for toxicity was the central nervous system (CNS). The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized in Table 2.

Table 2: Summary of Repeat-Dose Toxicity Studies with Carisbamate

| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings at Higher Doses | Reference |

| Mouse | 3 months | Oral (gavage) | 30 | Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, recumbency) at ≥ 60 mg/kg/day. | |

| Rat | 28 days | Oral | Not explicitly stated | Mortality at 100 mg/kg/day; CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex) at ≥ 60 mg/kg. | |

| Rat | 26 weeks | Oral | 12 | Mortality at 48 mg/kg/day; CNS clinical signs (decreased activity, uncoordinated gait) at ≥ 24 mg/kg/day. | |

| Monkey | 52 weeks | Oral (gavage) | 18 | Severe clinical signs (decreased activity, hunchback, crouching, incoordination) at higher doses. |

Genotoxicity

Carisbamate was evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays, as recommended by the ICH S2(R1) guideline. The results of these studies were negative, indicating that Carisbamate is not genotoxic. A summary of the genotoxicity studies is provided in Table 3.

Table 3: Genotoxicity Profile of Carisbamate

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli | With and without S9 | Negative | |

| In Vitro Mammalian Cell Gene Mutation Assay | Mouse Lymphoma Cells | With and without S9 | Negative | |

| In Vivo Micronucleus Assay | Rat Bone Marrow | Not Applicable | Negative |

The following diagram outlines the typical workflow for a standard battery of genotoxicity testing.

References

- 1. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Carisbamate in Human Plasma by LC-MS/MS using (Rac)-Carisbamate-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carisbamate in human plasma. The method employs (Rac)-Carisbamate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Sample preparation is streamlined using a simple and efficient protein precipitation procedure. The chromatographic separation is achieved in under 5 minutes, allowing for high-throughput analysis. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Carisbamate is an investigational neuromodulatory agent that has been studied for the treatment of epilepsy and other neurological disorders.[1] Accurate and reliable quantification of Carisbamate in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most effective correction for analytical variability.[3][4] This application note presents a fully validated LC-MS/MS method for the determination of Carisbamate in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Carisbamate reference standard (≥98% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent

LC-MS/MS Conditions

The LC-MS/MS parameters were optimized for the analysis of Carisbamate and its deuterated internal standard.

Table 1: LC Method Parameters

| Parameter | Value |

| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.00 | 20 |

| 0.50 | 20 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.60 | 20 |

| 4.50 | 20 |

Table 2: MS/MS Parameters

| Parameter | Carisbamate | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 Mass (m/z) | 216.1 | 220.1 |

| Q3 Mass (m/z) | 198.1 | 202.1 |

| Dwell Time (ms) | 100 | 100 |

| Declustering Potential (V) | 45 | 45 |

| Entrance Potential (V) | 10 | 10 |

| Collision Energy (V) | 15 | 15 |

| Collision Cell Exit Potential (V) | 8 | 8 |

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Carisbamate and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Carisbamate primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards:

-

Spike appropriate volumes of the Carisbamate working standard solutions into blank human plasma to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2.5, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at four concentration levels:

-

LLOQ QC: 1 ng/mL

-

Low QC: 3 ng/mL

-

Mid QC: 75 ng/mL

-

High QC: 750 ng/mL

-

-

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate or microcentrifuge tubes.

-

Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each sample.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

The developed method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of Carisbamate and the internal standard in blank plasma samples.

Linearity

The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve. The correlation coefficient (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Model | Mean r² |

| Carisbamate | 1 - 1000 | Weighted (1/x²) Linear | >0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples at four concentration levels. The results, summarized in Table 4, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ QC | 1.0 | 8.5 | 105.2 | 10.2 | 103.8 |

| Low QC | 3.0 | 6.2 | 98.7 | 7.5 | 99.5 |

| Mid QC | 75.0 | 4.1 | 101.5 | 5.3 | 102.1 |

| High QC | 750.0 | 3.5 | 97.9 | 4.8 | 98.6 |

Recovery and Matrix Effect

The extraction recovery of Carisbamate was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 3.0 | 92.5 | 98.1 |

| Mid QC | 75.0 | 94.1 | 99.3 |

| High QC | 750.0 | 93.7 | 97.6 |

The results indicate a consistent and high extraction recovery and minimal matrix effect, demonstrating the robustness of the sample preparation method.

Visualizations

Caption: Sample preparation workflow using protein precipitation.

Caption: Logic of the stable isotope-labeled internal standard method.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Carisbamate in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies. The method was successfully validated according to established bioanalytical method validation guidelines.

References

- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]